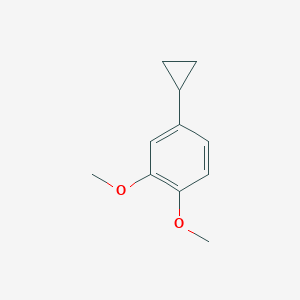

4-Cyclopropyl-1,2-dimethoxybenzene

Description

4-Cyclopropyl-1,2-dimethoxybenzene (CAS: 83356-71-2; Formula: C₁₁H₁₄O₂) is a substituted benzene derivative featuring a cyclopropyl group at the 4-position and methoxy groups at the 1- and 2-positions. It is a stable compound at room temperature with a purity of 95% and is classified under GHS hazard categories H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its primary use is as a research chemical or synthetic intermediate in organic chemistry.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-cyclopropyl-1,2-dimethoxybenzene |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-5-9(8-3-4-8)7-11(10)13-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

RWKOXGSVFPOELN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Vinyl Groups : The cyclopropyl group in 4-Cyclopropyl-1,2-dimethoxybenzene enhances steric hindrance and stability compared to the vinyl group in 4-ethenyl-1,2-dimethoxybenzene, which is prone to microbial decarboxylation .

- Brominated Derivatives : Bromination introduces reactivity for cross-coupling reactions. For example, 4,5-dibromo-1,2-dimethoxybenzene is synthesized in 92% yield via bromination, with 4-bromo-1,2-dimethoxybenzene as a side product .

- Amino vs. Methoxy Substitution: Replacing methoxy with amino groups (e.g., 4-bromo-1,2-diaminobenzene) increases toxicity, necessitating immediate medical intervention upon exposure .

Hazard Profiles

Safety data highlights critical differences in toxicity:

Key Observations :

- The cyclopropyl derivative has moderate hazards compared to the highly toxic 4-bromo-1,2-diaminobenzene and the ethynyl-substituted analog.

- Limited ecological data exist for most analogs, underscoring the need for further study .

Key Observations :

- The cyclopropyl compound’s applications are primarily synthetic, whereas analogs like 4-ethenyl-1,2-dimethoxybenzene and caffeic acid have biological relevance.

- Brominated derivatives serve as versatile intermediates in organic synthesis.

Data Gaps :

- Limited ecological and chronic toxicity data for most compounds .

- Comparative studies on reaction kinetics or biological activity are sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.